Cas no 153698-86-3 (Verlukast-d6)

Verlukast-d6 化学的及び物理的性質
名前と識別子
-
- Propanoic acid,3-[[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl][[3-[di(methyl-d3)amino]-3-oxopropyl]thio]methyl]thio]-,[R-(E)]- (9CI)
- Verlukast-d6
- Propanoic acid,3-[[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl][[3-[di(methyl-d3)amino]-3-oxop...
- Propanoic acid,3-[[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl][[3-[di(methyl-d3)amino]-3-oxopropyl]thio]methyl]thio]-,[R-(E)
- 3-[[(R)-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl][[3-(di(methyl-d3)amino)-3-oxopropyl]thio]methyl]thio]-propanoic Acid
- MK 679-d6
- R-(-)-MK 571-d6
- L 668019-d6
- 3-[(R)-[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoic acid
- 153698-86-3
- J-009042
- CS-0200930
- HY-76511S
-
- インチ: InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+/t26-/m1/s1/i1D3,2D3
- InChIKey: AXUZQJFHDNNPFG-KHHVWKNZSA-N
- SMILES: OC(CCS[C@H](C1=CC=CC(/C=C/C2C=CC3C=CC(=CC=3N=2)Cl)=C1)SCCC(N(C([2H])([2H])[2H])C([2H])([2H])[2H])=O)=O
計算された属性
- 精确分子量: 520.15300
- 同位素质量: 520.1528232g/mol
- 同位体原子数: 6
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 34
- 回転可能化学結合数: 11
- 複雑さ: 693
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 121Ų
- XLogP3: 5.3
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: >115°C (dec.)
- Boiling Point: 712.3±60.0 °C at 760 mmHg
- フラッシュポイント: 384.6±32.9 °C
- Solubility: DMSO (Slightly), Methanol (Slightly)
- PSA: 121.10000
- LogP: 6.47660
- じょうきあつ: 0.0±2.4 mmHg at 25°C
Verlukast-d6 Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:-20?C Freezer
Verlukast-d6 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | V128502-1mg |
Verlukast-d6 |
153698-86-3 | 1mg |
$ 224.00 | 2023-09-05 | ||
A2B Chem LLC | AD49341-10mg |
Verlukast-d6 |
153698-86-3 | 10mg |
$1645.00 | 2024-01-03 | ||
ChemScence | CS-0200930-1mg |
Verlukast-d6 |
153698-86-3 | 1mg |
$0.0 | 2022-04-27 | ||
ChemScence | CS-0200930-10mg |
Verlukast-d6 |
153698-86-3 | 10mg |
$0.0 | 2022-04-27 | ||
A2B Chem LLC | AD49341-1mg |
Verlukast-d6 |
153698-86-3 | 1mg |
$322.00 | 2024-01-03 | ||
TRC | V128502-10mg |
Verlukast-d6 |
153698-86-3 | 10mg |
$ 1694.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-213153-1 mg |
Verlukast-d6, |
153698-86-3 | 1mg |
¥3,234.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-213153-1mg |
Verlukast-d6, |
153698-86-3 | 1mg |
¥3234.00 | 2023-09-05 |
Verlukast-d6 関連文献
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
Verlukast-d6に関する追加情報
Introduction to Verlukast-d6 (CAS No. 153698-86-3) and Its Applications in Modern Research
Verlukast-d6, a deuterated derivative of Verlukast (CAS No. 153698-86-3), has emerged as a significant compound in the field of pharmaceutical research and development. This specialized molecule, characterized by its modified hydrogen atoms replaced with deuterium, offers unique advantages in various scientific applications. The introduction of deuterium isotopes in drug molecules has gained considerable attention due to their potential to enhance metabolic stability, reduce degradation rates, and improve pharmacokinetic profiles. This article delves into the properties, synthesis, and emerging applications of Verlukast-d6, highlighting its role in advancing chemical and biomedical research.
The chemical structure of Verlukast-d6 is closely related to its parent compound, Verlukast, which is primarily known for its therapeutic effects in managing respiratory diseases. Verlukast belongs to the class of leukotriene receptor antagonists, specifically targeting the cysteinyl leukotriene receptor type 1 (CysLT1). By inhibiting the binding of leukotrienes to this receptor, Verlukast alleviates symptoms associated with conditions such as asthma and chronic obstructive pulmonary disease (COPD). The introduction of deuterium at specific positions in the Verlukast molecule results in Verlukast-d6, which retains the pharmacological activity while exhibiting enhanced stability and prolonged half-life.
The synthesis of Verlukast-d6 involves sophisticated organic chemistry techniques, including deuterium labeling methods such as hydrogen-deuterium exchange or direct deuteration reactions. These processes require precise control over reaction conditions to ensure the incorporation of deuterium atoms at desired positions without altering the overall molecular framework. Advanced spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structural integrity and purity of Verlukast-d6. The successful synthesis of this compound underscores the growing capabilities in isotopic chemistry and its impact on drug development.
One of the most compelling aspects of Verlukast-d6 is its potential to serve as a tool compound in metabolic studies. Deuterated drugs are increasingly used in drug metabolism research to track metabolic pathways and identify key enzymes involved in drug degradation. The stable isotope labeling technique allows researchers to monitor the fate of Verlukast-d6 within biological systems more accurately, providing insights into its pharmacokinetic behavior. This information is crucial for optimizing drug formulations and improving therapeutic outcomes. Furthermore, Verlukast-d6 can be utilized in kinetic isotope effects studies, which help elucidate reaction mechanisms and enhance our understanding of biochemical processes.
Recent studies have also explored the use of Verlukast-d6 in preclinical drug development models. Its enhanced metabolic stability makes it an ideal candidate for long-term studies where sustained drug levels are required. For instance, in animal models of respiratory diseases, Verlukast-d6 has shown promising results in maintaining therapeutic efficacy over extended periods compared to its non-deuterated counterpart. This stability translates into reduced dosing frequency and improved patient compliance, making it a valuable asset in clinical trials. Additionally, the use of Verlukast-d6 in these models provides valuable data on its safety profile, contributing to a more comprehensive evaluation before human trials.
The applications of Verlukast-d6 extend beyond respiratory diseases. Researchers are investigating its potential role in other therapeutic areas where leukotriene receptor antagonists could be beneficial. For example, studies suggest that Verlukast-d6 might have anti-inflammatory properties that could be exploited in conditions such as rheumatoid arthritis or inflammatory bowel disease. The deuterated version's improved pharmacokinetics could also make it a suitable candidate for topical formulations or targeted delivery systems, enhancing localized therapeutic effects while minimizing systemic side effects.
The integration of computational chemistry and molecular modeling has further enhanced the understanding of Verlukast-d6's interactions with biological targets. These computational approaches allow researchers to predict binding affinities, identify potential drug-drug interactions, and optimize molecular structures for better efficacy. By leveraging these tools alongside experimental data, scientists can design more effective derivatives of Verlukast with tailored properties for specific therapeutic needs. This interdisciplinary approach highlights the importance of combining experimental and computational methodologies in modern drug discovery.
As the field of isotopic chemistry continues to evolve, compounds like Verlukast-d6 are poised to play a pivotal role in advancing medical research and therapy development. The unique properties offered by deuterated molecules provide new avenues for exploring drug mechanisms and improving patient care. With ongoing research efforts focused on optimizing synthesis methods and expanding therapeutic applications, Verlukast-d6 represents a significant step forward in pharmaceutical innovation. Its contributions to both fundamental research and clinical practice underscore its importance as a versatile tool compound in contemporary science.
153698-86-3 (Verlukast-d6) Related Products
- 1804893-96-6(6-Cyano-2-methylnicotinoyl chloride)
- 2229418-37-3(2-1-(5-cyanothiophen-2-yl)cyclobutylacetic acid)
- 731773-14-1(2-Bromo-3-(2-methoxyphenyl)-1-propene)
- 2227901-82-6((1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol)
- 1851117-90-2(Tert-butyl 4-(2-hydroxy-3,3-dimethylbutyl)piperazine-1-carboxylate)
- 1270154-48-7((3S)-3-AMINO-3-(2-ANTHRYL)PROPAN-1-OL)
- 130193-89-4(benzyl (3R)-oxolane-3-carboxylate)
- 1147191-02-3(sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate)
- 1798028-91-7(N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}naphthalene-1-carboxamide)
- 1525534-94-4(1-(3-chloro-2-fluorophenyl)-2-methylpropan-2-yl(methyl)amine)




